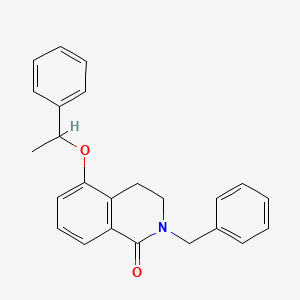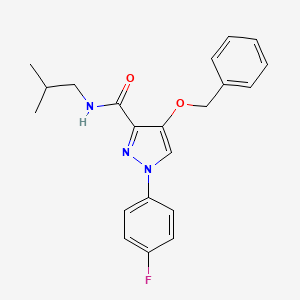
4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide, also known as BFPNB, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields such as cancer research, pain management, and neurological disorders.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, underscores the importance of these structures in developing pharmaceuticals and materials science. For instance, studies on thiophenylhydrazonoacetates have demonstrated their utility in synthesizing a variety of nitrogen nucleophiles, yielding derivatives with potential applications in drug development and materials chemistry (Mohareb et al., 2004).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against various cancer cell lines, indicating their potential in cancer therapy. Specific compounds within this category have shown cell-selective effects and broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).
Biochemical Inhibition
The biochemical inhibition capabilities of pyrazole derivatives extend to targeting specific enzymes and receptors. For example, certain derivatives have been synthesized and evaluated for their inhibition of the urokinase receptor, demonstrating potential applications in reducing tumor metastasis and angiogenesis (Wang et al., 2011).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-15(2)12-23-21(26)20-19(27-14-16-6-4-3-5-7-16)13-25(24-20)18-10-8-17(22)9-11-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIYWFUKPXCOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)
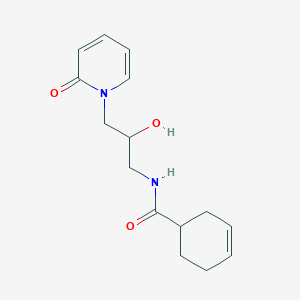
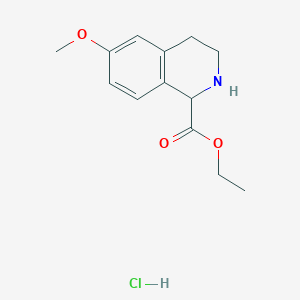
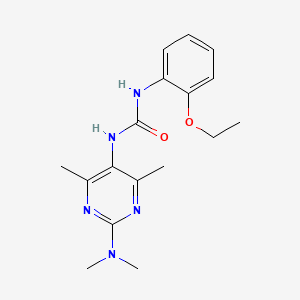
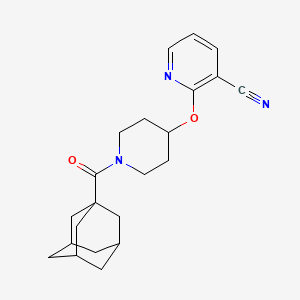
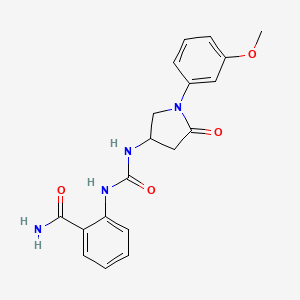
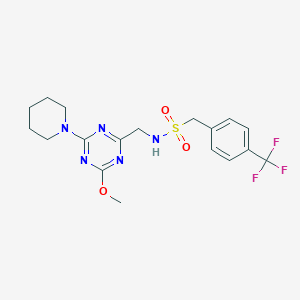
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)
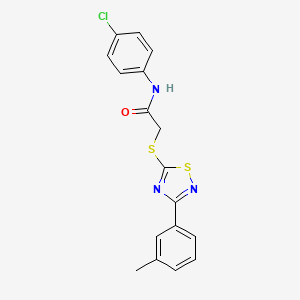
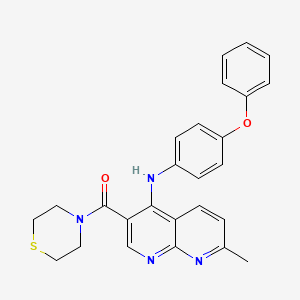
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)
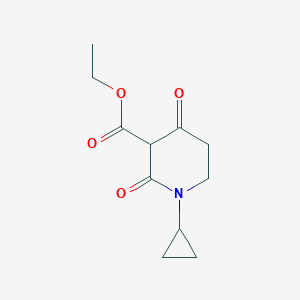
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)
